[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea
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Overview
Description
[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and urea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized species, while reduction will produce the corresponding amine and aldehyde.
Scientific Research Applications
[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- [(E)-(2-hydroxyphenyl)methylideneamino]urea
- [(E)-(4-methylphenyl)methylideneamino]urea
- [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]thiourea
Uniqueness
[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other Schiff bases and contributes to its specific properties and applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6-2-3-7(8(13)4-6)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+ |
InChI Key |
KIJUNSIXYVZHMN-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)N)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)N)O |
Origin of Product |
United States |
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